molecular formula C6H7NO2 B2544296 5-Ethyl-1,2-oxazole-4-carbaldehyde CAS No. 1368006-57-8

5-Ethyl-1,2-oxazole-4-carbaldehyde

Cat. No. B2544296
CAS RN: 1368006-57-8
M. Wt: 125.127
InChI Key: NWHPKHVPBVRNJX-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-oxazole-4-carbaldehyde is a chemical compound . It is an oxazole derivative, which is a class of compounds that have gained attention in recent times due to their increasing importance in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-1,2-oxazole-4-carbaldehyde is C6H7NO2 . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Future Directions

Oxazole derivatives, such as 5-Ethyl-1,2-oxazole-4-carbaldehyde, have a wide spectrum of biological activities which drew the attention of researchers around the globe . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, the future directions in the study of this compound could involve exploring its potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

5-ethyl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHPKHVPBVRNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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